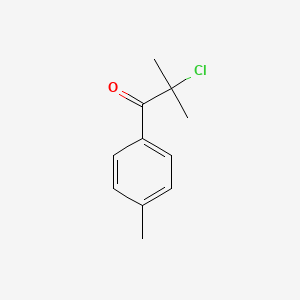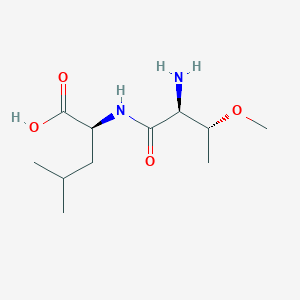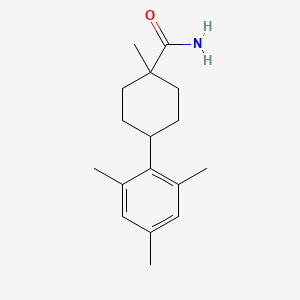![molecular formula C26H33NO4 B14585647 Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester CAS No. 61580-32-3](/img/structure/B14585647.png)
Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of benzoic acid, where the benzoic acid moiety is linked to a decyl ester group through a 2-[(1,3-dioxo-3-phenylpropyl)amino] substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester typically involves the esterification of benzoic acid with decanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods may also incorporate purification steps such as distillation or recrystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a pharmaceutical intermediate.
Industry: The compound can be used in the formulation of various industrial products, including coatings, adhesives, and plasticizers.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and decanol, which may exert their effects through different mechanisms. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester: Similar in structure but with a heptyl ester group instead of a decyl ester group.
3-Phenylpropyl benzoate: A related compound with a phenylpropyl group instead of the 2-[(1,3-dioxo-3-phenylpropyl)amino] substituent.
Uniqueness
Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester is unique due to its specific ester group and the presence of the 2-[(1,3-dioxo-3-phenylpropyl)amino] substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
61580-32-3 |
|---|---|
Molekularformel |
C26H33NO4 |
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
decyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate |
InChI |
InChI=1S/C26H33NO4/c1-2-3-4-5-6-7-8-14-19-31-26(30)22-17-12-13-18-23(22)27-25(29)20-24(28)21-15-10-9-11-16-21/h9-13,15-18H,2-8,14,19-20H2,1H3,(H,27,29) |
InChI-Schlüssel |
FPTBRSXBLBMEJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1NC(=O)CC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14585569.png)

![Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane](/img/structure/B14585584.png)





![2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14585618.png)
![Furo[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14585625.png)


![9-Butyl-2-methoxy-1,6-dioxa-9-azaspiro[4.5]dec-3-ene](/img/structure/B14585639.png)
